molecular formula C12H15N5O2 B137066 9-(4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine CAS No. 148179-99-1

9-(4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine

Cat. No.: B137066
CAS No.: 148179-99-1
M. Wt: 261.28 g/mol
InChI Key: GPDOSRMBOXOSCD-UHFFFAOYSA-N
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Description

9-(4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine is a complex organic compound that features a cyclopentene ring substituted with a dihydroxyethyl group and an adenine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the cyclopentene ring with the dihydroxyethyl substituent, followed by the introduction of the adenine moiety through a series of coupling reactions. The reaction conditions often require the use of catalysts, protecting groups, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

9-(4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine can undergo various chemical reactions, including:

    Oxidation: The dihydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the cyclopentene ring or the adenine moiety.

    Substitution: Functional groups on the cyclopentene ring or adenine can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxyethyl group can yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the cyclopentene ring or adenine moiety.

Scientific Research Applications

9-(4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: It can be used in the production of specialized materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism by which 9-(4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine exerts its effects involves its interaction with molecular targets such as enzymes or nucleic acids. The dihydroxyethyl group and adenine moiety can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used, such as inhibiting enzyme activity or modulating gene expression.

Comparison with Similar Compounds

Similar Compounds

    Adenine derivatives: Compounds like 2-amino-9-(1,2-dihydroxyethyl)adenine share structural similarities and can be compared in terms of their chemical properties and biological activities.

    Cyclopentene derivatives: Compounds with similar cyclopentene rings and substituents can provide insights into the unique features of 9-(4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine.

Uniqueness

The uniqueness of this compound lies in its specific combination of a cyclopentene ring with a dihydroxyethyl group and an adenine moiety

Properties

IUPAC Name

1-[4-(6-aminopurin-9-yl)cyclopent-2-en-1-yl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c13-11-10-12(15-5-14-11)17(6-16-10)8-2-1-7(3-8)9(19)4-18/h1-2,5-9,18-19H,3-4H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDOSRMBOXOSCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1N2C=NC3=C(N=CN=C32)N)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40933328
Record name 1-[4-(6-Amino-9H-purin-9-yl)cyclopent-2-en-1-yl]ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40933328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148179-99-1
Record name 9-(4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148179991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-(6-Amino-9H-purin-9-yl)cyclopent-2-en-1-yl]ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40933328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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